2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

Description

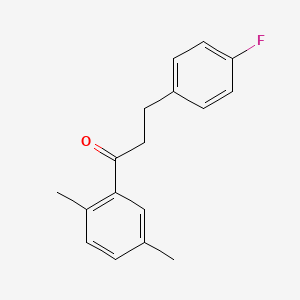

2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone is a propiophenone derivative featuring a ketone backbone substituted with a 4-fluorophenyl group at the 3-position and methyl groups at the 2' and 5' positions on the propiophenone ring. Its structural uniqueness lies in the electronic and steric effects imparted by the fluorine atom and methyl groups, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZBEGRCSTWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644580 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-31-5 | |

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0-5°C initially, followed by room temperature

Solvent: Dichloromethane or chloroform

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO)

Major Products

Oxidation: Formation of 2’,5’-dimethyl-3-(4-fluorophenyl)benzoic acid

Reduction: Formation of 2’,5’-dimethyl-3-(4-fluorophenyl)propanol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Physicochemical Properties

- Polarity and Solubility: The 4-fluorophenyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol) compared to non-fluorinated analogs. Thiomethyl and chloro substituents (e.g., in and ) further modulate solubility via lipophilicity .

- Molecular Weight and Stability: Higher molecular weights in halogenated analogs (e.g., 308.80 in ) correlate with increased melting points and thermal stability.

Biological Activity

2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₅H₁₅F

- Molecular Weight : Approximately 230.29 g/mol

The presence of a fluorophenyl group and dimethyl substitutions enhances its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom is known to increase the binding affinity to certain targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Binding : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain fungi and bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : There is emerging evidence that it may act as an analgesic by modulating pain pathways through receptor interactions.

Research Findings

Several studies have focused on the biological effects of this compound:

Case Studies:

- Antifungal Activity :

- Neurotoxicity Assessment :

-

Pain Modulation :

- Research indicated that related compounds could affect pain signaling pathways, hinting at the analgesic potential of this compound.

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, and what critical parameters influence reaction efficiency?

Answer:

The compound can be synthesized via two primary routes:

- Light-mediated functionalization : Utilizing α-(perfluoroalkylsulfonyl)propiophenone derivatives under controlled irradiation, which enables selective introduction of fluorinated aryl groups. Reaction efficiency depends on light intensity, solvent polarity, and temperature .

- Copper-catalyzed coupling : A method adapted from similar acetophenone derivatives involves reacting halogenated precursors with 4-fluorophenylboronic acids under pH 4–6. Critical parameters include catalyst loading (e.g., CuSO₄), reaction time, and post-reaction purification via steam distillation and benzene extraction .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated by CCDC 2163755 for analogous fluorinated propiophenones. Data refinement should use software like Olex2 or Mercury .

- NMR spectroscopy : ¹⁹F NMR is critical for verifying fluorophenyl substitution patterns, while ¹H NMR resolves methyl group regiochemistry. Coupling constants in aromatic regions (6.5–8.0 ppm) distinguish ortho/meta/para fluorination .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (MW ~260.3 g/mol) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?

Answer:

Contradictions often arise from:

- Sample degradation : Organic compounds in aqueous matrices may degrade over time (e.g., 9-hour data collection windows). Stabilize samples via continuous cooling (4°C) and inert-atmosphere storage .

- Isomeric impurities : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure isomers. Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .

Advanced: What strategies optimize regioselectivity in derivatization reactions involving the fluorophenyl moiety?

Answer:

- Electrophilic aromatic substitution (EAS) : Direct nitration or sulfonation using HNO₃/H₂SO₄ at 0–5°C preferentially targets the para position relative to the electron-withdrawing ketone group.

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with sterically hindered boronic esters enhances ortho-selectivity. Use Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C .

Comparative: How do the electronic properties of the 4-fluorophenyl group compare to other halogenated analogs in influencing biological activity?

Answer:

The 4-fluorophenyl group exhibits:

- Enhanced metabolic stability : Compared to chloro/bromo analogs, fluorine’s small size and high electronegativity reduce steric hindrance and oxidative metabolism in cytochrome P450 assays .

- Polar interactions : Fluorine’s σ-hole effect strengthens hydrogen bonding with protein targets (e.g., kinase ATP-binding pockets), as shown in docking studies of related acetophenones .

Advanced: What computational modeling approaches predict the compound's solid-state packing behavior?

Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···F contacts) using crystallographic data from CCDC 2163755. Software like CrystalExplorer quantifies contact contributions .

- Density functional theory (DFT) : Optimize lattice energy with Gaussian09 (B3LYP/6-31G* basis set). Compare predicted vs. experimental unit cell parameters to validate packing motifs.

Methodological: What protocols ensure reproducibility in multi-step synthesis involving acid-sensitive intermediates?

Answer:

- pH control : Maintain reaction pH >5 during aqueous workups to prevent acid-catalyzed ketone hydration. Use buffered solutions (e.g., NaHCO₃) .

- Low-temperature quenching : Add intermediates to ice-cold ether to arrest side reactions.

- Inert-atmosphere techniques : Conduct air-sensitive steps (e.g., Grignard reactions) under argon with flame-dried glassware.

Advanced: How does the compound's photostability under various illumination conditions impact its application in photochemical studies?

Answer:

- UV-Vis stability assays : Expose solutions (λ = 254–365 nm) and monitor degradation via HPLC. The 4-fluorophenyl group enhances stability compared to nitro- or cyano-substituted analogs due to reduced π→π* transitions .

- Quartz vs. glass reactors : Use quartz for UV-C studies (transparent below 300 nm) to avoid glass-induced light scattering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.